Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate

Catalog No.
S876696
CAS No.
1398504-36-3
M.F
C7H7BrN2O3
M. Wt
247.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate

CAS Number

1398504-36-3

Product Name

Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate

IUPAC Name

methyl 5-bromo-2-methoxypyrimidine-4-carboxylate

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

InChI

InChI=1S/C7H7BrN2O3/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3

InChI Key

SSCVAIBESXHRRL-UHFFFAOYSA-N

SMILES

COC1=NC=C(C(=N1)C(=O)OC)Br

Canonical SMILES

COC1=NC=C(C(=N1)C(=O)OC)Br

Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate is a chemical compound characterized by the molecular formula C7H7BrN2O3C_7H_7BrN_2O_3 and a molecular weight of 247.05 g/mol. This compound features a pyrimidine ring with a bromine atom and a methoxy group, making it an important building block in organic synthesis. Its structure allows for various

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, allowing for the synthesis of diverse derivatives.
  • Reduction Reactions: Under appropriate conditions, this compound can be reduced to yield corresponding amines or alcohols.
  • Oxidation Reactions: Oxidative processes can convert the compound into carboxylic acids or other oxidized derivatives, expanding its utility in synthetic chemistry .

The compound has shown potential biological activities, particularly in the development of bioactive molecules and enzyme inhibitors. Its unique structure may contribute to its efficacy in targeting specific biological pathways. Research indicates that it could play a role in medicinal chemistry, particularly as a precursor for pharmaceutical compounds with therapeutic effects .

Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate can be synthesized through several methods:

  • Bromination of 2-Methoxypyrimidine-4-Carboxylic Acid: This involves using a brominating agent like N-bromosuccinimide (NBS) and a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions.
  • Esterification: Following bromination, the resulting acid can be esterified with methanol to obtain the final product.

In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield, ensuring consistent product quality through precise control of reaction parameters .

Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate finds applications across various fields:

  • Chemistry: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Biology: The compound is utilized in developing bioactive molecules and enzyme inhibitors.
  • Medicine: It acts as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Industry: The compound is also employed in producing agrochemicals and specialty chemicals .

The interaction studies of methyl 5-bromo-2-methoxypyrimidine-4-carboxylate focus on its mechanism of action at the molecular level. Understanding its pharmacokinetics—such as solubility and stability—can provide insights into how it behaves in biological systems. These properties influence its efficacy and safety profile, making it a subject of interest for further research .

Several compounds share structural similarities with methyl 5-bromo-2-methoxypyrimidine-4-carboxylate. Here are notable examples:

Compound NameStructural Difference
Methyl 5-bromo-2-methoxypyridine-3-carboxylateContains a pyridine ring instead of a pyrimidine ring
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylateFeatures a methylthio group instead of a methoxy group

Uniqueness

Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate stands out due to its specific substitution pattern on the pyrimidine ring. This unique configuration imparts distinct chemical reactivity and biological activity compared to its analogs, making it an essential compound in both synthetic and medicinal chemistry .

XLogP3

1.4

Dates

Modify: 2023-08-16

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